molecular formula C11H12N2O2 B070967 Ethyl 6-amino-1H-indole-5-carboxylate CAS No. 174311-74-1

Ethyl 6-amino-1H-indole-5-carboxylate

Cat. No. B070967
CAS RN: 174311-74-1
M. Wt: 204.22 g/mol
InChI Key: AYKVDBDWLMMDQY-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1H-indole-5-carboxylate belongs to the class of organic compounds known as indolecarboxylic acids and derivatives . These are compounds containing a carboxylic acid group (or a derivative thereof) linked to an indole . It is used as a reagent in the synthesis of pyrazole-based cathepsin S inhibitors .


Synthesis Analysis

Indole derivatives are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their biological activity . The synthesis of indole derivatives involves various methods, including reductive cyclization, a modified Fischer indole reaction, oxidative lactonization, and intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of Ethyl 6-amino-1H-indole-5-carboxylate consists of a benzenoid nucleus and has 10 π-electrons (two from the lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . The molecular weight of this compound is 204.23 .


Chemical Reactions Analysis

Indole derivatives, including Ethyl 6-amino-1H-indole-5-carboxylate, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including Ethyl 6-amino-1H-indole-5-carboxylate, have been found to possess antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives are known to exhibit anti-inflammatory properties. This makes them potentially useful in the treatment of conditions characterized by inflammation .

Anticancer Activity

Indole derivatives have been found to have anticancer properties. They have been used in the treatment of various types of cancer, including Kaposi’s sarcoma, Hodgkin’s disease, non-Hodgkin’s lymphoma, and testicular or breast cancer .

Anti-HIV Activity

Indole derivatives have shown potential in the treatment of HIV. Their ability to bind with high affinity to multiple receptors makes them useful in developing new derivatives for HIV treatment .

Antioxidant Activity

Indole derivatives are known to possess antioxidant properties. This makes them potentially useful in combating oxidative stress-related conditions .

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial activity, making them potentially useful in the treatment of various microbial infections .

Antitubercular Activity

Indole derivatives have shown potential in the treatment of tuberculosis. Their antitubercular activity makes them a valuable resource in the development of new therapeutic agents for this disease .

Antidiabetic Activity

Indole derivatives have been found to possess antidiabetic properties. This makes them potentially useful in the management and treatment of diabetes .

Mechanism of Action

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives for the treatment of various disorders in the human body has attracted increasing attention in recent years . Therefore, the future direction in this field could involve the synthesis of a variety of indole derivatives to screen different pharmacological activities .

properties

IUPAC Name

ethyl 6-amino-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-2-15-11(14)8-5-7-3-4-13-10(7)6-9(8)12/h3-6,13H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYKVDBDWLMMDQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C2C(=C1)C=CN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-amino-1H-indole-5-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of 5-(2-dimethylamino-vinyl)-2,4-dinitro-benzoic acid ethyl ester (15 g, 0.05 mol) and Raney Ni (5 g) in EtOH (500 mL) was stirred under H2 (50 psi) at room temperature for 2 h. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was purified by column chromatography on silica gel to give 6-amino-1H-indole-5-carboxylic acid ethyl ester (B-25) (3 g, 30%). 1H NMR (DMSO-d6) δ 10.68 (s, 1H), 7.99 (s, 1H), 7.01-7.06 (m, 1H), 6.62 (s, 1H), 6.27-6.28 (m, 1H), 6.16 (s, 2H), 4.22 (q, J=7.2 Hz, 2H), 1.32-1.27 (t, J=7.2 Hz, 3H).
Name
5-(2-dimethylamino-vinyl)-2,4-dinitro-benzoic acid ethyl ester
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of (E)-ethyl 5-(2-(dimethylamino)vinyl)-2,4-dinitrobenzoate (15 g, 0.050 mol) and Raney Nickel (5 g) in EtOH (500 mL) was hydrogenated at room temperature under 50 psi of hydrogen for 2 h. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was purified by column on silica gel to give ethyl 6-amino-1H-indole-5-carboxylate (3.0 g, 30%). 1H NMR (DMSO-d6) δ 10.68 (s, 1H), 7.99 (s, 1H), 7.01-7.06 (m, 1H), 6.62 (s, 1H), 6.27-6.28 (m, 1H), 6.16 (s, 2H), 4.22 (q, J=7.2 Hz, 2H), 1.32-1.27 (t, J=7.2 Hz, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-amino-1H-indole-5-carboxylate
Reactant of Route 2
Ethyl 6-amino-1H-indole-5-carboxylate
Reactant of Route 3
Ethyl 6-amino-1H-indole-5-carboxylate
Reactant of Route 4
Ethyl 6-amino-1H-indole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-amino-1H-indole-5-carboxylate
Reactant of Route 6
Ethyl 6-amino-1H-indole-5-carboxylate

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